molecular formula C19H17FN2O4 B2654097 (2E)-2-cyano-N-(2-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 474388-54-0

(2E)-2-cyano-N-(2-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No. B2654097
CAS RN: 474388-54-0
M. Wt: 356.353
InChI Key: GPPHPGSINVQUEE-UHFFFAOYSA-N
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Description

“(2E)-2-cyano-N-(2-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound in the search results.


Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. Therefore, I’m unable to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecule contains a total of 52 bonds. There are 28 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aliphatic), and 3 ethers (aromatic) .


Chemical Reactions Analysis

Unfortunately, the search results do not provide specific information about the chemical reactions involving this compound .

Scientific Research Applications

Chemical Analogs and Their Effects

The compound (2E)-2-cyano-N-(2-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, related to the active metabolite of leflunomide, shows potential in inhibiting the tyrosine kinase epidermal growth factor receptor (EGFR). This mechanism is critical for its immunosuppressive effects. Analog compounds have demonstrated similar structural characteristics and potential biological activity due to their ability to fit into the ATP-binding pocket of EGFR, suggesting a favorable conformation for binding and activity. This highlights the compound's relevance in research focused on immunosuppression and potentially targeting EGFR-related pathways (Ghosh, Zheng, & Uckun, 1999).

Polyamide and Polymer Research

Research into polymers incorporating similar structural motifs has shown significant advancements in material science. For example, studies on polyamides containing bis(diphenylamino)-fluorene units have revealed outstanding thermal stability and solubility in various organic solvents. These polymers exhibit unique electrochromic and electrofluorescent properties, making them promising for applications requiring high-performance materials with dual-switching capabilities. The solubility and thermal stability of these polyamides are of particular interest for their potential use in advanced electronic and optoelectronic devices (Sun et al., 2016).

Mechanism of Action

The mechanism of action for this compound is not provided in the search results .

. Other physical and chemical properties are not specified in the search results .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results .

Future Directions

The future directions or potential applications for this compound are not specified in the search results .

properties

IUPAC Name

(E)-2-cyano-N-(2-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c1-24-16-9-12(10-17(25-2)18(16)26-3)8-13(11-21)19(23)22-15-7-5-4-6-14(15)20/h4-10H,1-3H3,(H,22,23)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPHPGSINVQUEE-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-N-(2-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

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